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Compound of Interest

Compound Name: FGFR-IN-13

Cat. No.: B12367332 Get Quote

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR)

inhibitors, FGFR-IN-13 and PD173074, to assist researchers, scientists, and drug development

professionals in their research. The information presented is based on available experimental

data.

Overview
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a

crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR

signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.[1][2]

Small molecule inhibitors that target the ATP-binding site of FGFRs are a key area of cancer

research.[3] This guide focuses on two such inhibitors: FGFR-IN-13 and PD173074.

PD173074 is a well-characterized, potent, and selective ATP-competitive inhibitor of FGFR1

and FGFR3.[4] It has been extensively used in preclinical studies to probe the function of

FGFR signaling in various cancer models.[5][6]

FGFR-IN-13 is a less-characterized compound, with limited publicly available data. The

available information on its potency is conflicting, highlighting the need for further experimental

validation.

Data Presentation
The following tables summarize the available quantitative data for FGFR-IN-13 and PD173074.
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Table 1: Biochemical Activity of FGFR-IN-13 and PD173074

Inhibitor Target IC50 (nM) Ki (nM) Notes

FGFR-IN-13 FGFR1 <100[7] / 4200[8] Not Reported
Conflicting data

reported.

FGFR2 <100[7] Not Reported

FGFR3 <100[7] Not Reported

PD173074 FGFR1 ~25[4][9] / 21.5 ~40[4]
ATP-competitive

inhibitor.

FGFR3 5 Not Reported

VEGFR2
100-200[4] /

~100
Not Reported

Table 2: Kinase Selectivity of PD173074

Kinase IC50 (nM) Selectivity vs. FGFR1

PDGFR 17600 ~704-fold

c-Src 19800 ~792-fold

EGFR >50000 >2000-fold

InsR >50000 >2000-fold

MEK >50000 >2000-fold

PKC >50000 >2000-fold

Data for a comprehensive kinase selectivity panel for FGFR-IN-13 is not publicly available.

Table 3: Cellular Activity of PD173074

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12367332?utm_src=pdf-body
https://dcchemicals.com/product_show-fgfr-in-1-1.html?datasheet=datasheet
https://www.medchemexpress.com/fgfr1-inhibitor-13.html
https://dcchemicals.com/product_show-fgfr-in-1-1.html?datasheet=datasheet
https://dcchemicals.com/product_show-fgfr-in-1-1.html?datasheet=datasheet
https://www.selleckchem.com/products/PD-173074.html
https://bpsbioscience.com/pd-173074-27056
https://www.selleckchem.com/products/PD-173074.html
https://www.selleckchem.com/products/PD-173074.html
https://www.benchchem.com/product/b12367332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type FGFR Status IC50 Reference

NCI-H1581 Lung Cancer FGFR1 Amplified 12.25 nM [4]

KG-1 Leukemia - 51.29 nM [4]

MFM-223 Breast Cancer FGFR2 Amplified 215.76 nM [4]

KMS11
Multiple

Myeloma

FGFR3

Expressing
<20 nM [4]

KMS18
Multiple

Myeloma

FGFR3

Expressing
<20 nM [4]

TFK-1
Cholangiocarcino

ma

FGFR

Expressing
~6.6 µM [5]

KKU-213
Cholangiocarcino

ma

FGFR

Expressing
~8.4 µM [5]

RBE
Cholangiocarcino

ma

FGFR

Expressing
~11 µM [5]

KKU-100
Cholangiocarcino

ma

Low FGFR

Expression
~16 µM [5]

Cellular activity data for FGFR-IN-13 is not publicly available.

Table 4: In Vivo Efficacy of PD173074

Cancer Model Finding Reference

H510 SCLC Xenograft Blocks tumor growth

H69 SCLC Xenograft Blocks tumor growth

SW780 Bladder Cancer

Xenograft (FGFR3 fusion)
Delayed tumor growth [10]

RT4 Bladder Cancer Xenograft

(FGFR3-TACC3 fusion)
Delayed tumor growth [10]
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In vivo efficacy data for FGFR-IN-13 is not publicly available.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic

activity of a target kinase (IC50).

Materials:

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium

orthovanadate)[4]

Substrate (e.g., a random copolymer of glutamic acid and tyrosine)[4]

[γ-³²P]ATP or a non-radioactive ATP detection system

Test inhibitors (FGFR-IN-13, PD173074) dissolved in DMSO

96-well plates

Filter paper and scintillation counter (for radioactive assay) or plate reader (for non-

radioactive assay)

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

In a 96-well plate, add the kinase, kinase buffer, and substrate.

Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-

enzyme control (background).

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
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Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

Stop the reaction (e.g., by adding EDTA or spotting onto filter paper).

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves

washing the filter paper to remove unincorporated [γ-³²P]ATP and measuring the remaining

radioactivity using a scintillation counter. For non-radioactive assays, this may involve

luminescence or fluorescence detection.

Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor

concentration.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

after treatment with an inhibitor.

Materials:

Cancer cell lines with known FGFR status

Complete cell culture medium

Test inhibitors (FGFR-IN-13, PD173074) dissolved in DMSO

96-well cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of the test inhibitors in complete cell culture medium.
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Remove the existing medium from the cells and add the medium containing the diluted

inhibitors. Include a DMSO-only control (vehicle) and a no-cell control (blank).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Subtract the average absorbance of the blank wells from all other wells.

Calculate the percentage of cell viability relative to the vehicle control for each inhibitor

concentration.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the target of

inhibitors like FGFR-IN-13 and PD173074. Upon ligand (FGF) binding, FGFRs dimerize and

autophosphorylate, leading to the activation of downstream signaling cascades such as the

RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.

[1][2][11]

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for the preclinical comparison of small

molecule kinase inhibitors.
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Caption: General workflow for preclinical comparison of kinase inhibitors.

Conclusion
PD173074 is a well-documented and selective inhibitor of FGFR1 and FGFR3, with

demonstrated activity in both biochemical and cellular assays, as well as in vivo tumor models.
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Its selectivity profile indicates minimal off-target effects on a range of other kinases. This makes

PD173074 a valuable tool for studying FGFR signaling in cancer biology.

In stark contrast, publicly available data on FGFR-IN-13 is extremely limited and presents

conflicting information regarding its potency. The lack of comprehensive data on its selectivity,

cellular activity, and in vivo efficacy precludes a meaningful and objective comparison with

PD173074 at this time. Researchers considering the use of FGFR-IN-13 should be aware of

this data gap and are encouraged to perform extensive in-house validation to characterize its

activity and selectivity before commencing further studies.

For researchers seeking a reliable and well-characterized tool to investigate the therapeutic

potential of FGFR inhibition, PD173074 represents a more robust and scientifically supported

choice based on the current body of evidence. Further research and publication of data on

FGFR-IN-13 are necessary to establish its utility as a research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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